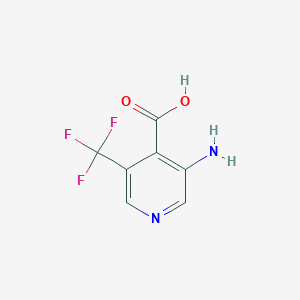
3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H5F3N2O2 It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the third position and a trifluoromethyl group at the fifth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(trifluoromethyl)isonicotinic acid typically involves the introduction of the trifluoromethyl group and the amino group onto the isonicotinic acid framework. One common method involves the nitration of 5-(trifluoromethyl)isonicotinic acid followed by reduction to introduce the amino group. The reaction conditions often require the use of strong acids and reducing agents under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes steps such as halogenation, nitration, and reduction, followed by purification techniques like recrystallization or chromatography to obtain the pure product. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(trifluoromethyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism by which 3-Amino-5-(trifluoromethyl)isonicotinic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but with a benzoic acid core instead of isonicotinic acid.
2-Amino-5-(trifluoromethyl)benzoic acid: Another isomer with the amino group at the second position.
3-Amino-5-methylisoxazole: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
3-Amino-5-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the trifluoromethyl and amino groups on the isonicotinic acid framework. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H5F3N2O2 |
|---|---|
Molekulargewicht |
206.12 g/mol |
IUPAC-Name |
3-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-12-2-4(11)5(3)6(13)14/h1-2H,11H2,(H,13,14) |
InChI-Schlüssel |
MQUJOBKUWJVKIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)N)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


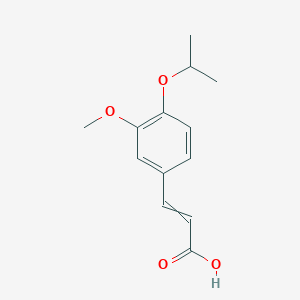
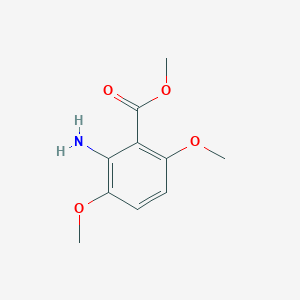
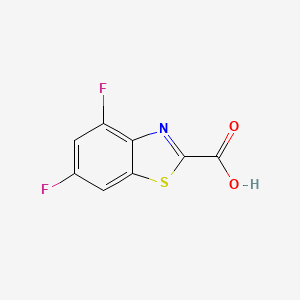
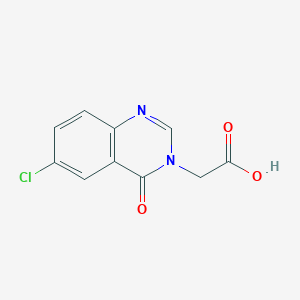

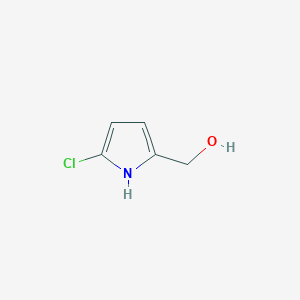
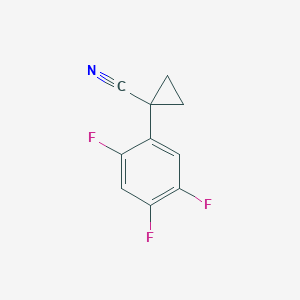
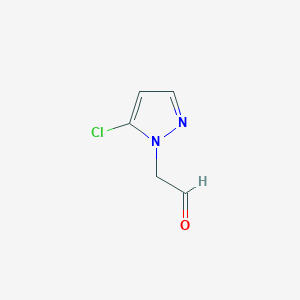

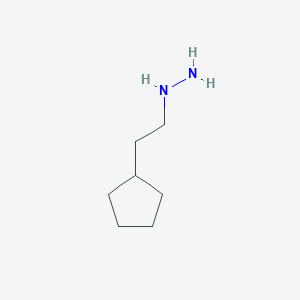
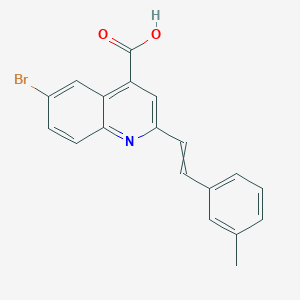
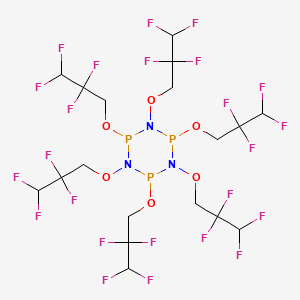
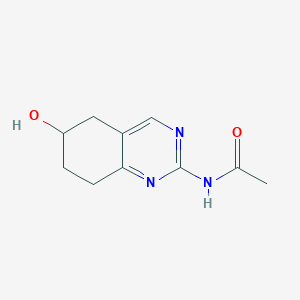
![3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12440178.png)
